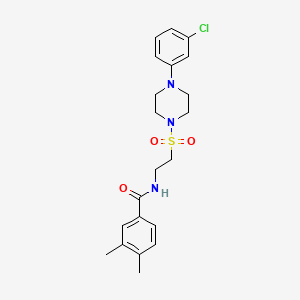
Ethyl 2-(2-(4-bromobenzyl)thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-(4-bromobenzyl)thiazol-4-yl)acetate is an organic compound with the molecular formula C14H14BrNO2S and a molecular weight of 340.24 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also includes a bromobenzyl group and an ethyl acetate moiety, making it a versatile building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(4-bromobenzyl)thiazol-4-yl)acetate typically involves the reaction of 4-bromobenzyl bromide with thiazole derivatives under basic conditions. One common method includes the use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(4-bromobenzyl)thiazol-4-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted thiazole derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Ethyl 2-(2-(4-bromobenzyl)thiazol-4-yl)acetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(4-bromobenzyl)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The bromobenzyl group may enhance the compound’s binding affinity to its targets, leading to increased biological activity . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 2-(2-(4-bromobenzyl)thiazol-4-yl)acetate can be compared with other thiazole derivatives:
Ethyl 2-(2-bromothiazol-4-yl)acetate: Similar structure but lacks the benzyl group, leading to different reactivity and biological activity.
4-Methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters: Exhibits potent antioxidant activity but differs in its substituents and overall structure.
[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: Demonstrates cytotoxic activity against tumor cell lines, highlighting the diverse biological activities of thiazole derivatives.
This compound stands out due to its unique combination of a bromobenzyl group and a thiazole ring, offering a distinct set of chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-[2-[(4-bromophenyl)methyl]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-2-18-14(17)8-12-9-19-13(16-12)7-10-3-5-11(15)6-4-10/h3-6,9H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIRSPQGSAPPEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2721688.png)
![2-[(2-chlorophenyl)amino]-N-(1-cyanopropyl)acetamide](/img/structure/B2721689.png)
![N-(2H-1,3-benzodioxol-5-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2721691.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]but-2-enamide](/img/structure/B2721692.png)


![N-Ethyl-N-[2-[[1-(2-fluorobenzoyl)piperidin-4-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2721699.png)


![1-{[(4-Methylphenyl)sulfanyl]acetyl}piperidine](/img/structure/B2721707.png)

